1,3-Dibromoisoquinolin-4-amine
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Overview
Description
1,3-Dibromoisoquinolin-4-amine is a chemical compound with the molecular formula C9H6Br2N2 and a molecular weight of 301.97 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are commonly found in natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromoisoquinolin-4-amine can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromoisoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.
Scientific Research Applications
1,3-Dibromoisoquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving isoquinoline derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dibromoisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that isoquinoline derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: A closely related compound with similar chemical properties and reactivity.
4-Bromoisoquinolin-1(2H)-one: Another related compound with a similar structure but different functional groups.
Uniqueness
1,3-Dibromoisoquinolin-4-amine is unique due to the presence of two bromine atoms at the 1 and 3 positions of the isoquinoline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C9H6Br2N2 |
---|---|
Molecular Weight |
301.96g/mol |
IUPAC Name |
1,3-dibromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2 |
InChI Key |
KKSLJXTVKLGZTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
Origin of Product |
United States |
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